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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate

immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral

infections and cellular damage. Activation of STING triggers a signaling cascade that

culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines,

which are essential for orchestrating an effective anti-pathogen and anti-tumor immune

response. Consequently, STING has emerged as a promising therapeutic target for infectious

diseases and oncology. "STING ligand-2," also cataloged as "STING agonist 2" in the

IUPHAR/BPS Guide to PHARMACOLOGY (GtoPdb Ligand ID: 10127), is a potent, non-cyclic

dinucleotide (non-CDN) small molecule agonist of the STING protein. Developed by

GlaxoSmithKline, this compound represents a class of systemically active immune-modifying

agents with the potential for broad therapeutic applications.

Chemical Structure and Properties
STING ligand-2 is a heterocyclic amide with the chemical name N-(4-(6-fluoro-1H-indazol-1-

yl)phenyl)-6-(1H-imidazol-1-yl)-2-(pyridin-2-yl)nicotinamide. Its structure is distinct from the

natural cyclic dinucleotide ligands of STING, such as cGAMP.
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2D Structure:

alt text

Chemical Properties:

Property Value

Molecular Formula C30H20FN7O

Molecular Weight 513.5 g/mol

SMILES

C1=CC=C(C(=N1)C2=NC(=C(C=C2)C(=O)NC3

=CC=C(C=C3)N4C=C(C5=CC=CC=C54)F)N6C

=CN=C6)C7=CC=CC=N7

Quantitative Biological Data
Specific quantitative binding affinity (Kd or IC50) and efficacy (EC50) data for STING ligand-2
(Example 124 in patent WO2017175147A1) are not detailed in the publicly available literature.

However, for context, representative data for other potent non-cyclic dinucleotide STING

agonists are presented below. These values are typically determined using in vitro assays such

as IFN-β reporter assays in human monocytic cell lines (e.g., THP-1).

Table 1: Representative Quantitative Data for Non-Cyclic Dinucleotide STING Agonists

Compound Assay Type Cell Line
Potency
(EC50/IC50)

Reference

MSA-2 IFN-β Secretion THP-1
~8 nM (covalent

dimer)
[1]

SNX281
3H-cGAMP

Competition
Human STING

IC50: 4.1 ± 2.2

µM
[2]

KAS-08
ISG Reporter

Assay
THP-1 EC50: 0.18 µM
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STING Signaling Pathway
Upon binding to the STING dimer, non-cyclic dinucleotide agonists induce a conformational

change that leads to the activation and oligomerization of STING. This triggers the recruitment

and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and

the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes

and translocates to the nucleus, where it drives the transcription of type I interferons and other

inflammatory cytokines.[3]
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Caption: STING signaling pathway activated by a non-CDN agonist.
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Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of STING ligand-2 are

proprietary. However, the following are representative methodologies for the synthesis and

evaluation of similar non-cyclic dinucleotide STING agonists.

Synthesis of a Representative Non-Cyclic Dinucleotide
STING Agonist
The synthesis of nicotinamide-based compounds often involves the coupling of a carboxylic

acid with an amine. For a molecule like STING ligand-2, a multi-step synthesis would be

required, likely culminating in an amide bond formation between a substituted nicotinic acid and

a substituted aniline.

Example: Amide Coupling Reaction

Acid Chloride Formation: To a solution of a substituted nicotinic acid (1 equivalent) in an

anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a

catalytic amount of dimethylformamide (DMF) at 0 °C.

Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude

acid chloride.

Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane and add it

dropwise to a solution of the substituted aniline (1 equivalent) and a non-nucleophilic base

such as triethylamine (1.5 equivalents) in dichloromethane at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Work-up and Purification: Quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

nicotinamide derivative.
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In Vitro STING Activation Assay (IFN-β Reporter Assay)
This assay measures the ability of a compound to activate the STING pathway, leading to the

production of IFN-β.

Cell Culture: Culture THP-1 dual reporter cells, which contain a secreted luciferase gene

under the control of an IRF-inducible promoter, in appropriate growth medium.

Cell Plating: Seed the cells at a density of approximately 40,000 cells per well in a 96-well

plate in 75 µL of assay medium.

Compound Treatment: Prepare serial dilutions of the test compound (e.g., STING ligand-2)

in assay medium. Add 25 µL of the diluted compound to the wells. For control wells, add 25

µL of assay medium.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

Luciferase Assay: Prepare a luciferase assay reagent according to the manufacturer's

instructions. Add 100 µL of the reagent to each well and incubate at room temperature for

15-30 minutes with gentle rocking.

Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle

control. Determine the EC50 value by plotting the fold induction against the compound

concentration and fitting the data to a dose-response curve.

TBK1/IRF3 Phosphorylation Assay (Western Blot)
This assay directly assesses the activation of downstream signaling components of the STING

pathway.

Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with various concentrations of

the STING agonist for a specified time (e.g., 1-4 hours).

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in

RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or

Bradford assay.

SDS-PAGE and Western Blot:

Normalize the protein samples and separate them by SDS-polyacrylamide gel

electrophoresis.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against phospho-TBK1 (Ser172), total

TBK1, phospho-IRF3 (Ser396), and total IRF3 overnight at 4°C. Use an antibody against a

housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Analysis: Quantify the band intensities to determine the level of TBK1 and IRF3

phosphorylation relative to the total protein levels.

Conclusion
STING ligand-2 is a novel, non-cyclic dinucleotide STING agonist with a chemical structure

optimized for systemic activity. While specific quantitative data for this compound are not widely

available, the methodologies for its synthesis and characterization are well-established within

the field of medicinal chemistry and immunology. The development of such small molecule

agonists that can effectively and safely modulate the STING pathway holds significant promise

for the future of cancer immunotherapy and the treatment of infectious diseases. Further

research and clinical development will be crucial to fully elucidate the therapeutic potential of

this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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